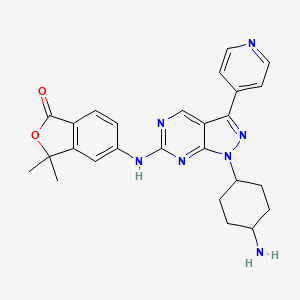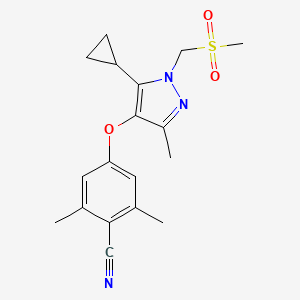
PR antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PR antagonist 1: is a selective progesterone receptor antagonist. Progesterone receptors play a crucial role in various physiological systems, including female reproduction and the central nervous system. This compound is used in the research of progesterone-related diseases such as endometriosis and uterine fibroids .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of PR antagonist 1 involves the development of a practical synthesis of the progesterone receptor antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented in the literature. the synthesis process would likely involve scaling up the laboratory procedures to industrial levels, ensuring the purity and yield of the compound are maintained.
化学反応の分析
Types of Reactions: : PR antagonist 1 undergoes various chemical reactions, including substitution reactions, where functional groups on the molecule are replaced with other groups. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products Formed: : The major products formed from the reactions involving this compound depend on the specific reaction being carried out. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
科学的研究の応用
Chemistry: : In chemistry, PR antagonist 1 is used as a tool to study the structure-activity relationships of progesterone receptor antagonists. It helps researchers understand how modifications to the molecular structure affect the compound’s activity and selectivity .
Biology: : In biology, this compound is used to investigate the role of progesterone receptors in various physiological processes. It helps researchers study the effects of progesterone receptor antagonism on cellular functions and signaling pathways .
Medicine: : In medicine, this compound is being explored for its potential therapeutic applications in treating progesterone-related diseases such as endometriosis, uterine fibroids, and hormone-dependent cancers . It has shown promising results in preclinical models and clinical studies .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting progesterone receptors. It serves as a lead compound for designing and synthesizing more potent and selective progesterone receptor antagonists .
作用機序
PR antagonist 1 exerts its effects by binding to the progesterone receptor and preventing progesterone from activating the receptor . This inhibition blocks the downstream signaling pathways that are normally activated by progesterone, leading to changes in gene expression and cellular functions. The molecular targets and pathways involved include the progesterone response elements within the promoter region of target genes .
類似化合物との比較
Similar Compounds: : Similar compounds to PR antagonist 1 include other progesterone receptor antagonists such as mifepristone, onapristone, and ulipristal acetate . These compounds share similar mechanisms of action but may differ in their potency, selectivity, and clinical applications.
Uniqueness: : this compound is unique in its chemical structure and selectivity for the progesterone receptor. It belongs to a novel class of nonsteroidal progesterone receptor antagonists with a phenanthridinone skeleton, which distinguishes it from other nonsteroidal PR antagonists . This unique structure contributes to its high selectivity and potent antagonistic activity.
特性
分子式 |
C18H21N3O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-[5-cyclopropyl-3-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)20-21(10-25(4,22)23)17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 |
InChIキー |
LBMVEJSOQQOLHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C)CS(=O)(=O)C)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
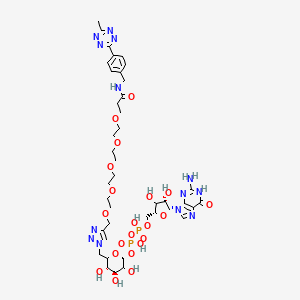
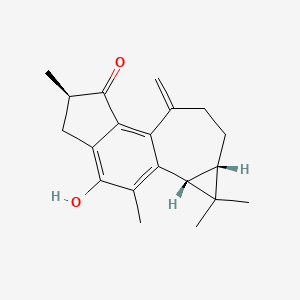



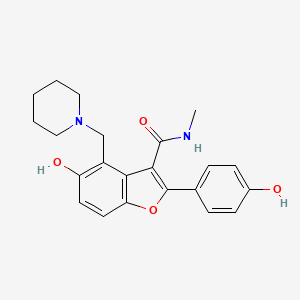
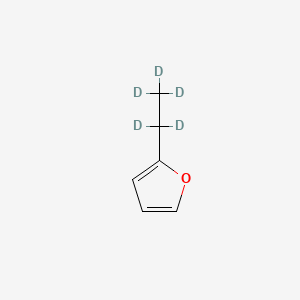
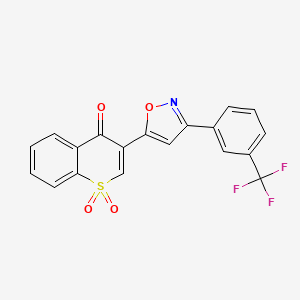
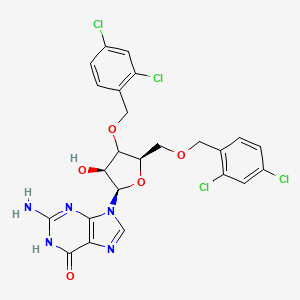
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
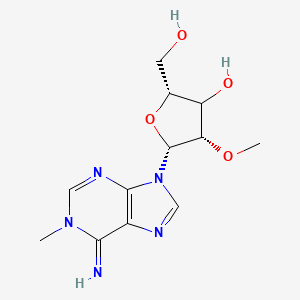
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
